

# Enterolactone's Anti-Cancer Mechanisms: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enterolactone*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **enterolactone**'s validated mechanisms of action across various cancer cell lines. The data presented is compiled from multiple studies, offering a side-by-side view of its efficacy and the molecular pathways it influences.

**Enterolactone** (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has demonstrated significant anti-cancer properties in a variety of cancer models.<sup>[1]</sup> Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.<sup>[1][2]</sup> This guide synthesizes experimental data to provide a clear overview of ENL's effects on different cancer cell lines.

## Comparative Efficacy of Enterolactone Across Cancer Cell Lines

The inhibitory effects of **enterolactone** on cancer cell proliferation vary across different cell lines and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed cellular responses from various studies.

Cancer Type	Cell Line	IC50 (μM)	Exposure Time (h)	Key Cellular Effects
Colon Cancer	Colo 201	118.4	72	Induction of apoptosis, down-regulation of Bcl-2 and PCNA, up-regulation of cleaved Caspase-3.[3]
Prostate Cancer	LNCaP	Not specified	48	Induction of apoptosis via mitochondrial-mediated, caspase-dependent pathway.[4][5]
Prostate Cancer	PC-3	>20	Not specified	Inhibition of IGF-1-stimulated cell proliferation and migration.[6]
Breast Cancer	MCF-7	>10	Not specified	Inhibition of estradiol-stimulated proliferation.[7]
Breast Cancer	T47D, MDA-MB-231	Not specified	Not specified	Enhanced radiosensitivity, impaired DNA repair, and increased radiation-induced apoptosis.[8]
Non-Small Cell Lung Cancer	A549, H441, H520	Concentration-dependent	Time-dependent	G1-phase cell cycle arrest.[9][10]

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Ovarian Cancer	ES-2	Not specified	Not specified	Inhibition of proliferation, invasion, and metastasis. <a href="#">[11]</a>
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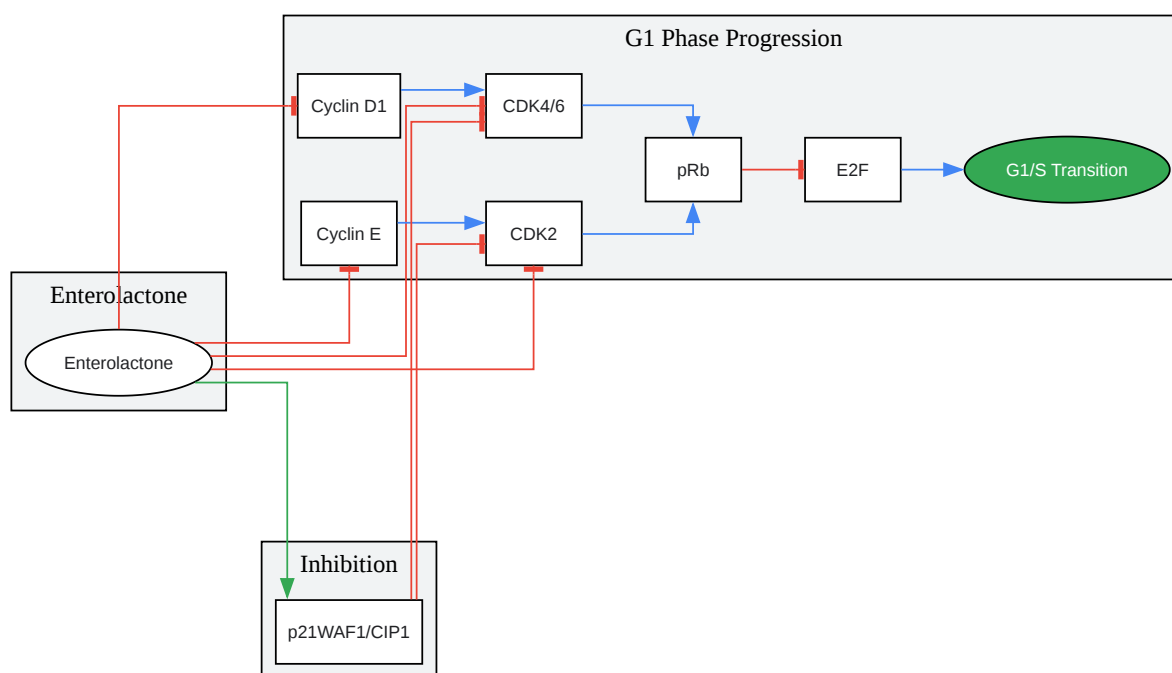
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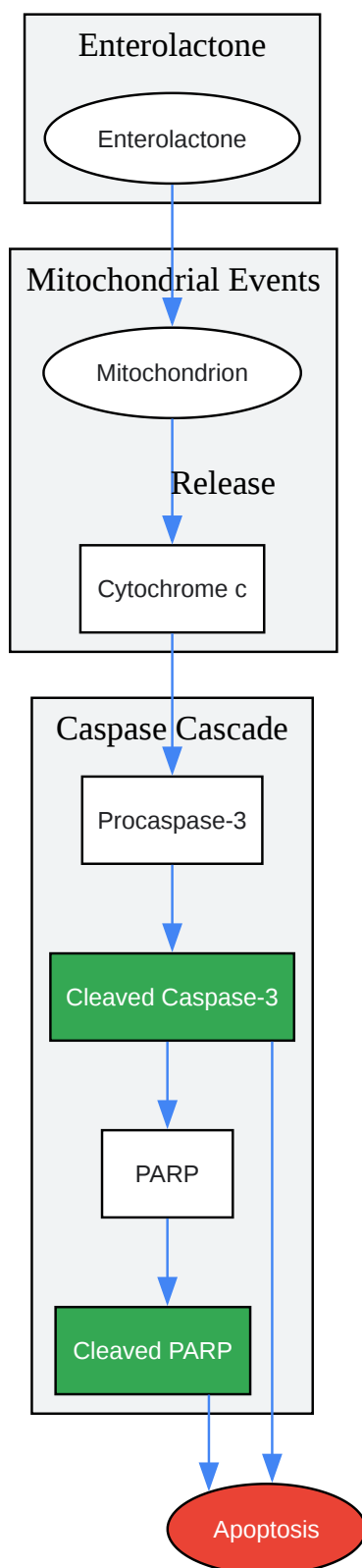
## Validated Mechanisms of Action

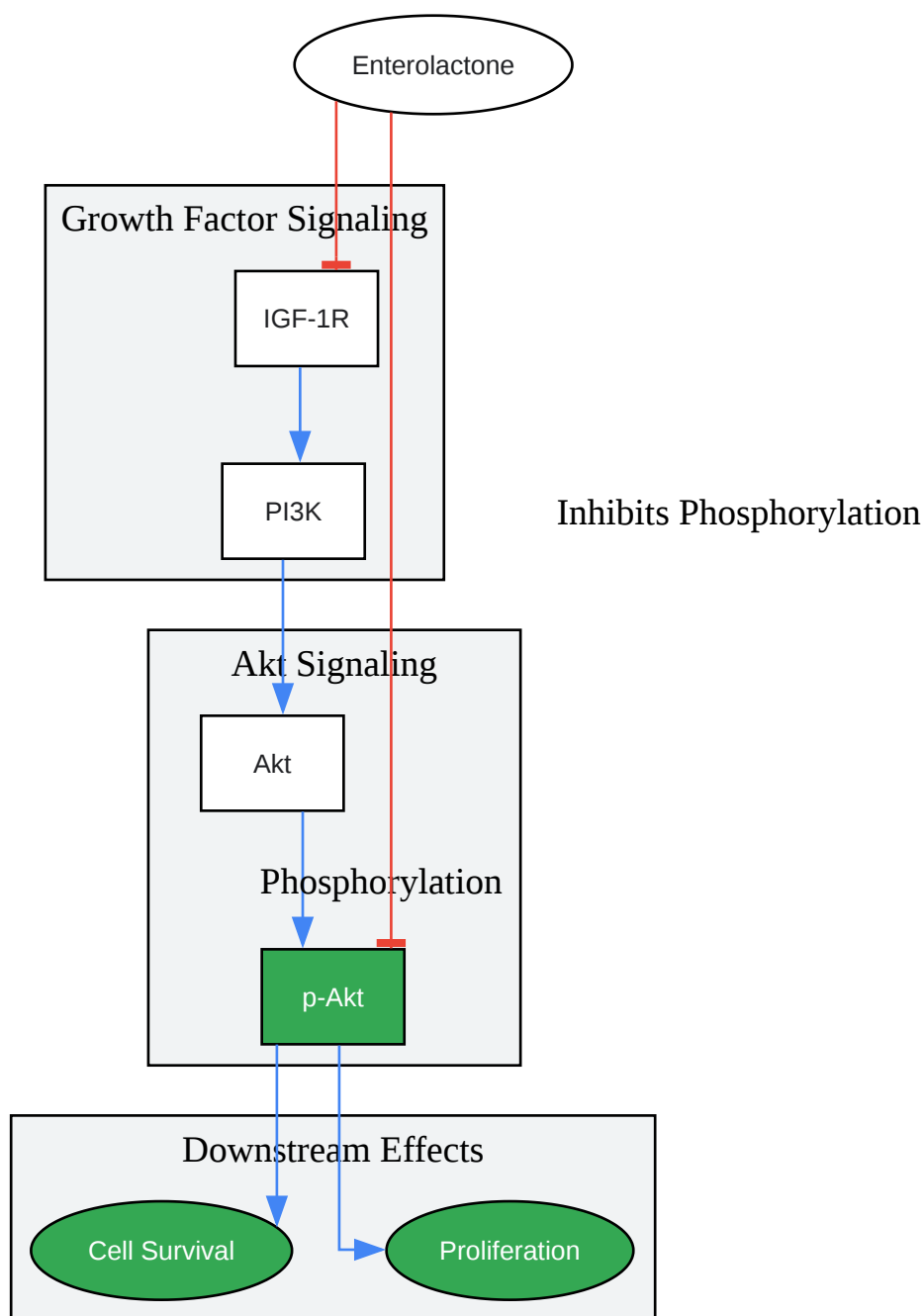
**Enterolactone** exerts its anti-cancer effects through the modulation of several critical signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams illustrating the molecular interactions.

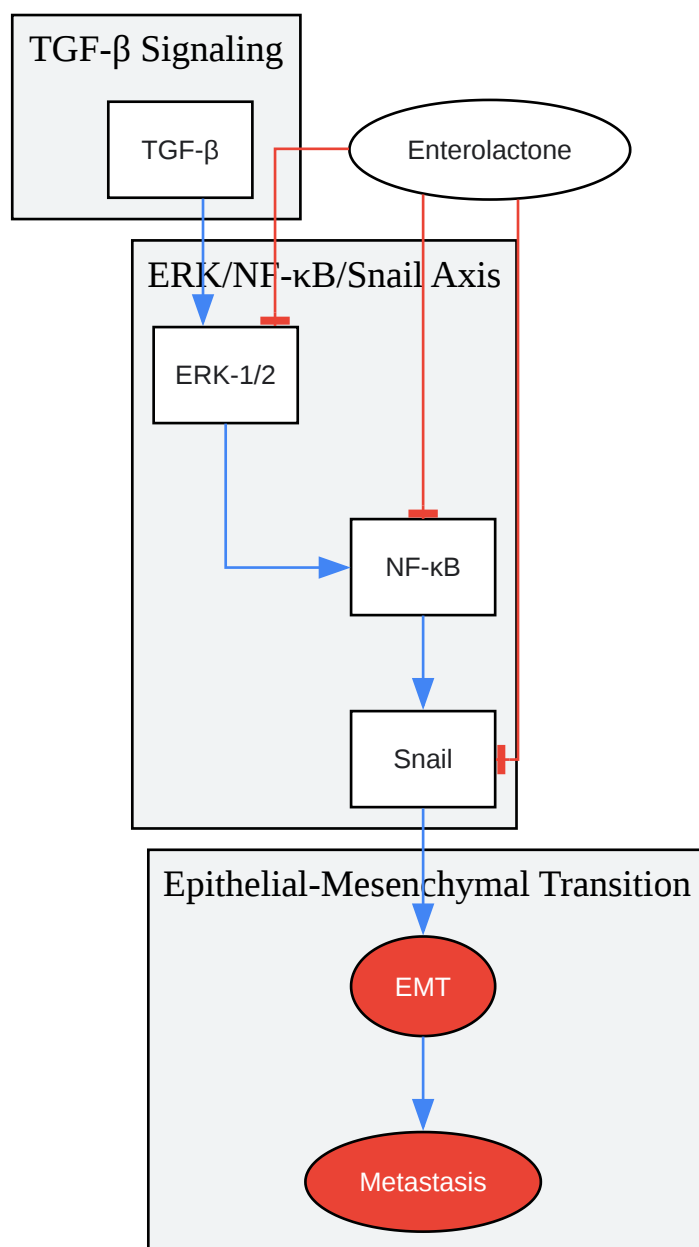
### Cell Cycle Arrest in G1 Phase

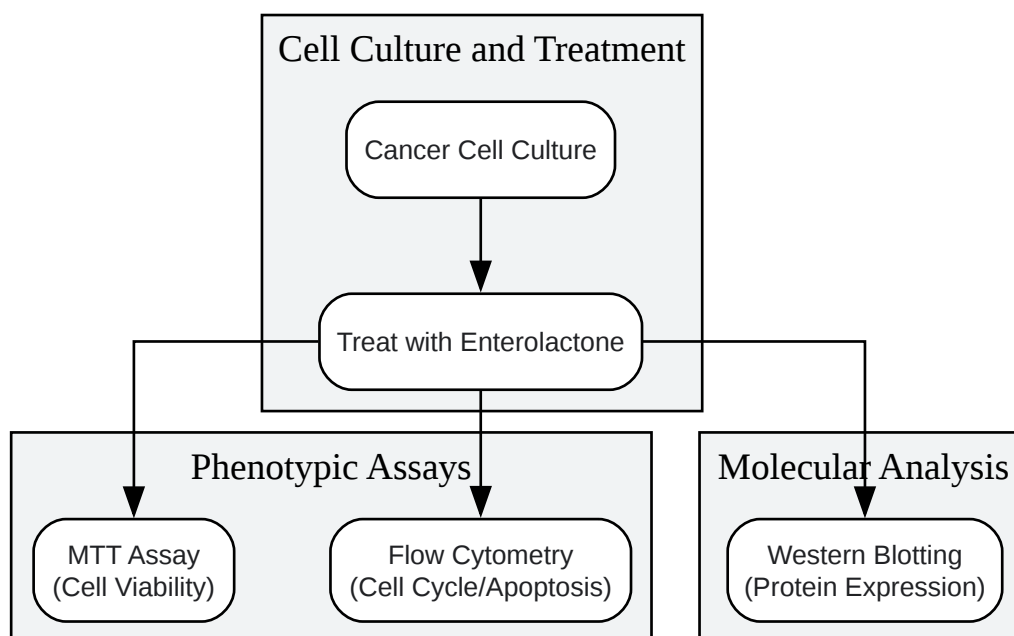
In non-small cell lung cancer (NSCLC) cell lines, **enterolactone** has been shown to induce G1-phase cell cycle arrest.[\[9\]](#)[\[10\]](#) This is achieved by down-regulating the expression of key G1-phase proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6. [\[9\]](#) Concurrently, ENL up-regulates the expression of the CDK inhibitor p21WAF1/CIP1, which further contributes to the halt in cell cycle progression.[\[9\]](#)[\[10\]](#)











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